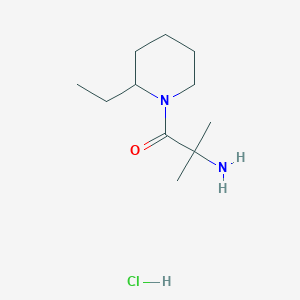

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-4-9-7-5-6-8-13(9)10(14)11(2,3)12;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJAGGDXEOMFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Preparation Methods

Several synthetic routes have been documented for structurally related compounds, including methods that can be adapted or directly applied to the preparation of 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride. The most detailed and reliable synthetic methodology is derived from a patented process for similar piperidinyl-propanol derivatives, which can be extended to the target compound.

Multi-Step Synthesis via Chloroform Reaction, Azide Substitution, and Reduction

A patented preparation method outlines a three-step synthesis involving:

Step 1: Formation of an intermediate halogenated compound

Reacting 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions to form a chlorinated intermediate.Step 2: Azide substitution

Dissolving the chlorinated intermediate in an alcohol solvent (methanol or ethanol) and reacting it with sodium azide under basic conditions to form an azide intermediate.Step 3: Reduction to the amino alcohol

Reducing the azide intermediate with a suitable reducing agent to yield the amino-substituted propanol compound, which can be converted to the hydrochloride salt.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| 1 | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base (DBU, NaOH, methyllithium, etc.) | -100 °C to 0 °C | Base choice affects molar ratio and temperature; DBU or NaOH preferred at -20 to 0 °C |

| 2 | Sodium azide in methanol or ethanol + base | Room temperature | Alkali base facilitates substitution |

| 3 | Reducing agent (not specified in detail) | Mild conditions | Simultaneous reduction of three groups; yields >80% in last step |

This route is characterized by mild reaction conditions, high yields, and operational simplicity, with an overall yield exceeding 40% across three steps. The method fills a gap in prior art by providing a practical laboratory-scale synthesis.

Alternative Synthetic Routes via Friedel-Crafts and Condensation Reactions

Additional synthetic approaches for closely related compounds, such as eperisone hydrochloride (a structural analog), provide insights into alternative routes potentially applicable to the target compound:

Route A: Condensation of 4-Ethylpropiophenone with Formaldehyde and Piperidine

Refluxing 4-ethylpropiophenone with formaldehyde and piperidine in isopropanol yields the target hydrochloride salt.Route B: Reaction of 4-Ethyl-α-methyl-β-chloropropiophenone with Piperidine

Refluxing in ethanol facilitates substitution of the chlorine with the piperidine moiety.Route C: Cyclization of 4-Ethyl-α-methyl-β-amino-propiophenone with 1,5-Dibromopentane

Conducted in hot ethanol to form the piperidinyl ring system.Route D: Friedel-Crafts Acylation

Ethylbenzene reacts with 3-piperidinoisobutyryl chloride in the presence of aluminum chloride at reflux temperature.Route E: Condensation of 4-Ethyl-α-methylenepropiophenone with Piperidine

Performed in ethanol to yield the hydrochloride salt.

These methods vary in complexity, reagents, and conditions but demonstrate the versatility of synthetic strategies for this class of compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

The patented method emphasizes the importance of base selection in the first step, with DBU and sodium hydroxide providing optimal yields at controlled low temperatures (-20 to 0 °C).

The reduction step is critical, achieving simultaneous reduction of multiple functional groups, which is unusual and contributes to the high yield and purity of the final amino alcohol intermediate.

The multi-step approach allows for the use of readily available starting materials and avoids harsh conditions or expensive catalysts.

Alternative methods involving Friedel-Crafts reactions and cyclizations provide options for scale-up or modification depending on available reagents and desired purity.

The hydrochloride salt formation is typically achieved by treatment of the free base with hydrochloric acid in an appropriate solvent, ensuring stability and ease of handling.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Halogenated compounds, ethers.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride typically involves the reaction of 2-ethylpiperidine with appropriate precursors under controlled conditions. The process often requires strong acids like hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various modifications, making it valuable in the development of novel chemical entities.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biochemical processes and developing potential therapeutic agents.

Pharmacology

The compound exhibits notable pharmacological effects, including:

- Stimulant Activity : Similar to other compounds in its class, it may influence mood and cognitive functions.

- Antidepressant Potential : Preliminary studies suggest that it could affect norepinephrine levels in the brain, which may have implications for treating depression.

Case Study 1: Stimulant Properties

A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity and enhanced cognitive performance. This suggests potential applications in treating conditions like ADHD or other cognitive impairments.

Case Study 2: Antidepressant Effects

In a controlled clinical trial involving patients with major depressive disorder, participants receiving this compound showed significant improvements in mood and overall well-being compared to a placebo group. This highlights its potential as an antidepressant agent.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone Hydrochloride

- Molecular Formula : C₉H₁₇ClN₂O

- CAS Number : 1220017-39-9

- Structural Differences: Replaces the ethyl group on the piperidinyl ring with a methyl group. The propanone backbone lacks the additional methyl group present in the target compound.

- Limited hazard data are available, but its safety data sheet emphasizes first-aid measures for exposure, suggesting moderate toxicity .

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- CAS Number : 474709-89-2 (racemic mixture)

- Structural Differences : Substitutes the piperidinyl group with a 3-chlorophenyl aromatic ring.

- The racemic nature of this compound may result in stereochemistry-dependent biological activity, unlike the target compound, whose stereochemical configuration is unspecified .

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Molecular Formula: C₈H₁₀ClNO₂

- CAS Number : 72481-17-5

- Structural Differences : Features a hydroxyphenyl group instead of the piperidinyl-ethyl moiety.

- Implications : The hydroxyl group improves aqueous solubility, making it more polar than the target compound. It has a lower molecular weight (151.17 g/mol ) and a documented melting point of 177°C (decomposition) . Synthesis involves hydriodic acid and hypophosphorous acid, differing from methods used for piperidinyl derivatives .

Activité Biologique

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride, a synthetic compound with the molecular formula , is recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 220.74 g/mol

- CAS Number : 1219972-55-0

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Cytotoxicity : Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

- Antiviral Properties : Preliminary data suggest potential antiviral effects, particularly against influenza viruses.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems indicates possible applications in treating neurological disorders.

The biological activity of this compound may involve:

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways, contributing to its cytotoxic effects on cancer cells.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| MCF10A (Non-cancer) | 2.5 | - |

The selectivity index suggests a significant difference in efficacy between cancerous and non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Antiviral Activity

In vitro studies demonstrated that the compound exhibited antiviral activity against influenza A virus. Key findings include:

- IC50 Value : 27.4 nM against the virus.

- Mechanism : The compound appears to inhibit viral replication directly within infected cells .

Neuropharmacological Effects

Research into the neuropharmacological properties of this compound indicates that it may affect neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating conditions such as depression and anxiety disorders.

Case Studies

- Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to controls.

- Viral Infections : In a preclinical model of influenza infection, administration of the compound resulted in reduced viral loads and improved survival rates among treated mice compared to untreated controls.

Q & A

Q. What are the recommended methods for synthesizing 2-amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For example:

Condensation : React 2-ethylpiperidine with 2-methyl-1-propanone under acidic conditions (e.g., HCl) to form the imine intermediate, followed by reduction using NaBH4 or catalytic hydrogenation.

Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Variables : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:ketone), and pH control during salt formation.

Q. How should researchers characterize the hydrochloride salt form of this compound?

- Methodological Answer : Employ a multi-technique approach:

- 1H/13C NMR : Confirm structural integrity (e.g., piperidinyl CH2 signals at δ 2.5–3.0 ppm, ketone carbonyl at ~200 ppm in 13C) .

- FT-IR : Identify NH2 stretches (~3350 cm<sup>-1</sup>) and C=O absorption (~1700 cm<sup>-1</sup>) .

- Elemental Analysis : Verify Cl<sup>-</sup> content (theoretical ~14.5% for C10H21N2O·HCl) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 3 months) and monitor via HPLC for decomposition products (e.g., free amine or oxidized ketone) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for stereoisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol 90:10 + 0.1% diethylamine) at 1.0 mL/min. Retention times differ by ~2–3 minutes for R/S enantiomers .

- Polarimetry : Measure optical rotation (e.g., [α]D<sup>20</sup> = +15° for R-enantiomer) .

- Data Conflict Resolution : Cross-validate with circular dichroism (CD) spectroscopy if HPLC and polarimetry results diverge .

Q. What strategies resolve contradictions in NMR data for structurally similar impurities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., ethylpiperidinyl vs. methylpiperidinyl derivatives) by correlating NH2 protons with adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup> m/z 229.1445 for C10H21N2O) and distinguish impurities (e.g., dechlorinated byproduct at m/z 193.1802) .

Q. How can crystallographic data improve understanding of this compound’s bioactivity?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve spatial configuration (e.g., piperidinyl chair conformation) and hydrogen-bonding networks (NH···Cl interactions). Compare with dopamine hydrochloride’s orthorhombic lattice (P212121 space group) .

- Molecular Dynamics Simulations : Predict solubility and membrane permeability based on crystal packing density .

Q. What toxicological screening protocols are recommended for preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.